molecular formula C10H13F2N B2608338 1-(3,4-Difluorophenyl)-2-methylpropan-1-amine CAS No. 1021031-68-4

1-(3,4-Difluorophenyl)-2-methylpropan-1-amine

Cat. No. B2608338
M. Wt: 185.218
InChI Key: YDJBORNWZZLRGS-UHFFFAOYSA-N
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Description

“1-(3,4-Difluorophenyl)-2-methylpropan-1-amine” is a chemical compound . It is also known as “®-DFA” or "3,4-difluoroamphetamine".


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, Blatter radicals 1-(3,4-difluorophenyl)-(1a) were prepared in good yields through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 .


Molecular Structure Analysis

The molecular formula of “1-(3,4-Difluorophenyl)-2-methylpropan-1-amine” is C8H9F2N . The molecular weight is 157.16 g/mol .


Chemical Reactions Analysis

Blatter radicals 1-(3,4-difluorophenyl)-(1a) were prepared in good yields through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2. Cyclic voltammetry showed that both radicals are oxidized and reduced chemically and electrochemically .


Physical And Chemical Properties Analysis

The physical form of “1-(3,4-Difluorophenyl)-2-methylpropan-1-amine” is a liquid . It has a molecular weight of 157.16 g/mol .

Scientific Research Applications

1. Synthesis and Characterization in Organic Chemistry

The compound has been a focus in the field of organic chemistry, particularly in the synthesis and characterization of various organic compounds. For instance, studies have explored the synthesis of analogs and derivatives involving amines similar to 1-(3,4-Difluorophenyl)-2-methylpropan-1-amine. This includes the development of monomethylthio analogues and their evaluation for potential psychotomimetic potency, as well as the synthesis of specific agonists of GABA and the GABAB receptor (Jacob et al., 1977); (Abbenante et al., 1994).

2. Applications in Materials Science

Research has also highlighted its applications in materials science, particularly in the development of novel compounds for use in organic light-emitting devices. The synthesis of difluorophenyl-functionalized arylamines and their utilization in such devices demonstrates the compound's relevance in this field (Li et al., 2012).

3. Structural and Vibrational Studies

The compound has been used in studies exploring the structure and vibrations of molecular complexes, such as the hydrogen bonded complex of bis(1–hydroxy–2–methylpropan–2–aminium)selenate. These studies contribute to a deeper understanding of molecular interactions and properties (Thirunarayanan et al., 2017).

4. Photopolymerization and Photofluorination Processes

Additionally, the compound finds applications in photopolymerization and photofluorination processes. This includes its use in the synthesis of polymers and perfluorochemicals, showcasing its versatility in chemical synthesis and material science applications (Guillaneuf et al., 2010); (Scherer et al., 1990).

Safety And Hazards

The safety data sheet for a similar compound, 3,4-Difluorophenyl isocyanate, indicates that it is a combustible liquid and harmful if swallowed, in contact with skin, or inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

In the last decade, there has been rapid development of radical-mediated selective processes in organic synthesis and catalysis, photochemistry, and electrochemistry, synthesis and modification of polymer materials, energy storage, and transformation. The fundamentally different reactivity of free radicals compared to diamagnetic species makes them useful and sometimes irreplaceable tools for organic synthesis .

properties

IUPAC Name

1-(3,4-difluorophenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-6,10H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJBORNWZZLRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC(=C(C=C1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorophenyl)-2-methylpropan-1-amine

CAS RN

1021031-68-4
Record name 1-(3,4-difluorophenyl)-2-methylpropan-1-amine
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